3-Chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
3-Chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-B]pyridine derivatives.
Preparation Methods
The synthesis of 3-Chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
3-Chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its inhibitory activity against phosphoinositide 3-kinase (PI3K), making it a candidate for cancer research . Additionally, its unique structure allows for exploration in drug discovery and development, particularly for targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds include other thiazolo[5,4-B]pyridine derivatives, such as those with different substituents on the pyridine or benzamide rings. These compounds may exhibit varying degrees of biological activity and specificity. For example, derivatives with sulfonamide functionality have shown potent PI3K inhibitory activity . The unique combination of the thiazolo[5,4-B]pyridine core and the specific substituents in 3-Chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide contributes to its distinct biological properties .
Properties
Molecular Formula |
C20H14ClN3OS |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-15(19-24-17-9-4-10-22-20(17)26-19)7-3-8-16(12)23-18(25)13-5-2-6-14(21)11-13/h2-11H,1H3,(H,23,25) |
InChI Key |
FTFRDZUCJXGTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
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